molecular formula C29H21IN4O5S B12379277 TZ-Nbd

TZ-Nbd

Cat. No.: B12379277
M. Wt: 664.5 g/mol
InChI Key: BPGZLNXBTXFLLE-KMZJGFRYSA-M
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Description

TZ-Nbd is a dual-channel sensitive fluorescence probe that exhibits fast response and excellent selectivity for detecting biothiols both in vitro and in vivo . This compound is particularly useful in biological and chemical research due to its ability to provide clear and distinct fluorescence signals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TZ-Nbd involves the incorporation of 4-Chloro-7-nitrobenzofurazan (NBD-Cl) as the recognition moiety. This is combined with another fluorophore, benzothiazole dihydrocyclopentachromene derivative (TZ-OH), to create the dual-channel sensitive fluorescence probe . The reaction conditions typically involve standard organic synthesis techniques, including the use of solvents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as silica gel chromatography .

Chemical Reactions Analysis

Types of Reactions

TZ-Nbd undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is the dual-channel sensitive fluorescence probe this compound, which exhibits distinct fluorescence signals in the presence of biothiols .

Scientific Research Applications

TZ-Nbd has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of TZ-Nbd involves the recognition of biothiols through the NBD-Cl moiety. The presence of biothiols triggers fluorescence emissions from the amine-substituted NBD and TZ-OH fluorophores. This dual-channel sensitivity allows for precise detection and monitoring of biothiols in various environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TZ-Nbd

This compound stands out due to its dual-channel sensitivity, fast response, and excellent selectivity for biothiols. This makes it a highly effective tool for detecting and monitoring biothiols in both in vitro and in vivo settings .

Properties

Molecular Formula

C29H21IN4O5S

Molecular Weight

664.5 g/mol

IUPAC Name

4-[[3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-1,2-dihydrocyclopenta[b]chromen-6-yl]oxy]-7-nitro-2,1,3-benzoxadiazole;iodide

InChI

InChI=1S/C29H21N4O5S.HI/c1-2-32-21-5-3-4-6-25(21)39-26(32)14-10-17-7-8-19-15-18-9-11-20(16-24(18)37-29(17)19)36-23-13-12-22(33(34)35)27-28(23)31-38-30-27;/h3-6,9-16H,2,7-8H2,1H3;1H/q+1;/p-1/b14-10+;

InChI Key

BPGZLNXBTXFLLE-KMZJGFRYSA-M

Isomeric SMILES

CC[N+]1=C(SC2=CC=CC=C21)/C=C/C3=C4C(=CC5=C(O4)C=C(C=C5)OC6=CC=C(C7=NON=C67)[N+](=O)[O-])CC3.[I-]

Canonical SMILES

CC[N+]1=C(SC2=CC=CC=C21)C=CC3=C4C(=CC5=C(O4)C=C(C=C5)OC6=CC=C(C7=NON=C67)[N+](=O)[O-])CC3.[I-]

Origin of Product

United States

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